Boc-4-nitro-D-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a nitro group at the para position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protective group. Its molecular formula is C₁₄H₁₈N₂O₆, and it has a CAS number of 61280-75-9. The compound is primarily used in peptide synthesis and as an intermediate in pharmaceutical applications due to its unique chemical properties and ability to participate in various
Boc-4-nitro-D-phenylalanine can be synthesized through several methods:
Boc-4-nitro-D-phenylalanine finds applications primarily in:
Studies on Boc-4-nitro-D-phenylalanine have focused on its interactions with various biological molecules. Research indicates that the nitro group can influence the electronic properties of the compound, enhancing its interaction with proteins or nucleic acids. For instance, its self-assembly behavior has been observed in specific solvents, leading to the formation of nanostructures that could have implications for drug delivery systems and biomaterials .
Boc-4-nitro-D-phenylalanine shares similarities with other aromatic amino acid derivatives but possesses unique characteristics due to its nitro substitution and Boc protection. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Boc-D-phenylalanine | Contains a phenyl ring without substitution | Commonly used in peptide synthesis |
Boc-p-nitro-L-phenylalanine | Similar structure but L-isomer | Different stereochemistry affecting activity |
Boc-p-cyano-D-phenylalanine | Contains a cyano group instead of a nitro group | Different electronic properties |
Boc-p-fluoro-D-phenylalanine | Contains a fluoro group at the para position | May exhibit different reactivity patterns |
The presence of the nitro group in Boc-4-nitro-D-phenylalanine enhances its reactivity compared to other derivatives, making it particularly useful for specific synthetic applications and studies involving electronic interactions within biological systems .
The tert-butyloxycarbonyl (Boc) protecting group, first introduced by Louis A. Carpino in the 1950s, revolutionized peptide synthesis by enabling selective protection of amino groups under mild acidic conditions. This innovation addressed limitations of earlier groups like benzyloxycarbonyl (Z), which required harsh hydrogenolysis. The Boc group’s compatibility with orthogonal protecting strategies facilitated complex peptide assembly, particularly in solid-phase synthesis.
Boc-4-nitro-D-phenylalanine emerged as a specialized derivative in the late 20th century, combining the stereochemical specificity of D-phenylalanine with the electronic effects of a para-nitro substituent. Its systematic IUPAC name, (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoic acid, reflects both its chiral center and functional groups. The "Boc" prefix explicitly denotes the tert-butyloxycarbonyl moiety, while "4-nitro-D-phenylalanine" specifies the aromatic substitution pattern and enantiomeric form.
Boc-4-nitro-D-phenylalanine (C₁₄H₁₈N₂O₆, MW 310.31 g/mol) features:
Key structural attributes:
Property | Value/Description |
---|---|
Chiral centers | C2 (R-configuration) |
Torsional flexibility | Restricted by aromatic ring conjugation |
Electron-withdrawing | Nitro group enhances electrophilicity |
X-ray crystallography reveals a planar nitro group (O-N-O angle ≈ 120°) conjugated to the phenyl ring, creating significant resonance stabilization. The Boc group adopts a staggered conformation to minimize steric clashes between the tert-butyl moiety and adjacent substituents.
Boc-4-nitro-D-phenylalanine serves dual roles:
Comparative reactivity data:
Reaction | Boc-4-NO₂-D-Phe | Boc-D-Phe |
---|---|---|
Coupling efficiency* | 92% | 95% |
Nitro reduction rate** | 8.2×10⁻³ s⁻¹ | N/A |
With HBTU/DIPEA in DMF; *Using H₂/Pd-C in EtOH
The nitro group’s meta-directing effects permit regioselective functionalization of the aromatic ring, a feature exploited in synthesizing tyrosine analogs and fluorescent probes.
Boc-4-nitro-D-phenylalanine occupies a unique niche among protected phenylalanines:
Protecting Group | Deprotection Conditions | Solubility (H₂O) | Nitro Group Utility |
---|---|---|---|
Boc | TFA/DCM | 12 mg/mL | Yes |
Fmoc | Piperidine/DMF | 8 mg/mL | No |
Cbz | H₂/Pd-C | 5 mg/mL | No |
Advantages over analogs:
This derivative’s combination of protective group stability and nitro group reactivity makes it indispensable for synthesizing non-natural amino acid architectures and peptide-based materials.
Irritant